

# physical properties of 4-Chloro-2,3-difluoropyridine

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## Compound of Interest

Compound Name: 4-Chloro-2,3-difluoropyridine

Cat. No.: B1312938

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An In-Depth Technical Guide to **4-Chloro-2,3-difluoropyridine**: Properties, Reactivity, and Applications

## Introduction

**4-Chloro-2,3-difluoropyridine** is a halogenated heterocyclic compound that has emerged as a significant building block in the fields of medicinal chemistry and materials science. The strategic placement of fluorine and chlorine atoms on the pyridine scaffold imparts unique electronic properties and reactivity, making it a versatile intermediate for the synthesis of complex molecular architectures. The incorporation of fluorine, in particular, is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and lipophilicity of bioactive molecules. This guide provides a comprehensive overview of the physical and chemical properties of **4-Chloro-2,3-difluoropyridine**, its spectral characteristics, and its applications, with a focus on its utility for researchers and professionals in drug development.

## Physicochemical Properties

The fundamental physical properties of **4-Chloro-2,3-difluoropyridine** are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.

Property	Value	Reference
CAS Number	851178-99-9	<a href="#">[1]</a>
Molecular Formula	C <sub>5</sub> H <sub>2</sub> ClF <sub>2</sub> N	<a href="#">[2]</a>
Molecular Weight	149.53 g/mol	<a href="#">[2]</a> <a href="#">[3]</a>
Appearance	Liquid	
Boiling Point	135-136 °C	<a href="#">[3]</a> <a href="#">[4]</a>
Density	1.442 g/mL at 25 °C	
Storage Temperature	2-8°C	

## Spectroscopic Characterization

The structural elucidation of **4-Chloro-2,3-difluoropyridine** and its derivatives relies heavily on modern spectroscopic techniques. While specific spectra for this exact compound are not publicly cataloged, we can infer the expected characteristics based on its structure and data from analogous compounds.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- <sup>1</sup>H NMR: The proton spectrum is expected to be simple, showing two doublets in the aromatic region corresponding to the two protons on the pyridine ring. The chemical shifts and coupling constants would be influenced by the adjacent fluorine and chlorine atoms.
- <sup>19</sup>F NMR: This is a critical technique for fluorinated compounds. Two distinct signals are expected, corresponding to the fluorine atoms at the 2- and 3-positions. The coupling between these fluorine atoms and with the adjacent protons would provide valuable structural information<sup>[5]</sup>.
- <sup>13</sup>C NMR: The carbon spectrum would show five signals for the pyridine ring carbons. The chemical shifts would be significantly influenced by the attached halogens, with the carbons bonded to fluorine exhibiting characteristic splitting due to C-F coupling.

## Infrared (IR) Spectroscopy

The IR spectrum of **4-Chloro-2,3-difluoropyridine** would display characteristic absorption bands for:

- C-F stretching vibrations, typically in the  $1000\text{-}1400\text{ cm}^{-1}$  region.
- C-Cl stretching vibrations, usually found in the  $600\text{-}800\text{ cm}^{-1}$  range.
- C=N and C=C stretching vibrations of the pyridine ring, occurring in the  $1400\text{-}1600\text{ cm}^{-1}$  region.

## Mass Spectrometry (MS)

In mass spectrometry, **4-Chloro-2,3-difluoropyridine** is expected to show a distinct molecular ion peak ( $M^+$ ). A characteristic isotopic pattern for the chlorine atom ( $^{35}\text{Cl}/^{37}\text{Cl}$  ratio of approximately 3:1) would be observed for the molecular ion and any chlorine-containing fragments[6]. Common fragmentation pathways would likely involve the loss of chlorine and fluorine atoms or the entire pyridine ring fragmentation.

## Synthesis and Reactivity

The synthesis of halogenated pyridines can be achieved through various methods, often involving multi-step sequences starting from readily available pyridine derivatives. For instance, the synthesis of the related 5-Chloro-2,3-difluoropyridine can be accomplished by the fluorination of 2,3,5-trichloropyridine using fluorinating agents like potassium fluoride, sometimes in the presence of a phase-transfer catalyst to improve yield[7][8][9].

The reactivity of **4-Chloro-2,3-difluoropyridine** is dominated by nucleophilic aromatic substitution ( $S_{\text{n}}\text{Ar}$ ). The electron-withdrawing nature of the nitrogen atom and the fluorine atoms deactivates the ring towards electrophilic attack but activates it for nucleophilic substitution, particularly at the 2- and 4-positions[10][11]. The chlorine atom at the 4-position is a good leaving group, making this position susceptible to displacement by a variety of nucleophiles.

## Experimental Protocol: Nucleophilic Aromatic Substitution

This protocol provides a general methodology for a typical  $S_nAr$  reaction using **4-Chloro-2,3-difluoropyridine** as a substrate.

Objective: To synthesize a 4-substituted-2,3-difluoropyridine derivative via nucleophilic aromatic substitution.

Materials:

- **4-Chloro-2,3-difluoropyridine**
- Nucleophile (e.g., a primary or secondary amine, an alcohol, or a thiol)
- A suitable base (e.g.,  $K_2CO_3$ ,  $Et_3N$ , or  $NaH$ )
- Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or acetonitrile)
- Standard laboratory glassware and workup reagents

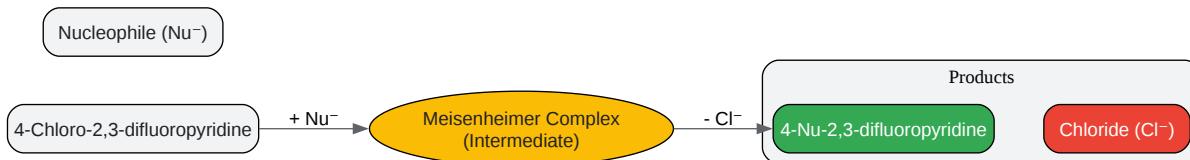
Procedure:

- To a solution of the nucleophile (1.2 equivalents) and the base (1.5 equivalents) in the chosen anhydrous solvent, add **4-Chloro-2,3-difluoropyridine** (1.0 equivalent) dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon).
- Stir the reaction mixture at room temperature or heat as required (monitor by TLC or LC-MS). Reaction times can vary from a few hours to overnight depending on the nucleophile's reactivity.
- Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain the desired 4-substituted-2,3-difluoropyridine.

- Characterize the final product using NMR, IR, and mass spectrometry to confirm its identity and purity.

## Visualization of Reactivity

The following diagram illustrates the general mechanism of a nucleophilic aromatic substitution reaction at the 4-position of **4-Chloro-2,3-difluoropyridine**.



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Caption: General scheme of an  $S_nAr$  reaction of **4-Chloro-2,3-difluoropyridine**.

## Applications in Drug Discovery

Halogenated heterocyclic compounds are of great interest in drug discovery. The introduction of chlorine and fluorine atoms can significantly alter the physicochemical properties of a molecule[12][13]. Fluorine can enhance metabolic stability by blocking sites of oxidation and can increase binding affinity through favorable interactions with protein targets[14]. The chloro group also plays a crucial role in modulating the electronic and steric properties of a molecule, influencing its pharmacokinetic and pharmacodynamic profile.

**4-Chloro-2,3-difluoropyridine** serves as a key intermediate in the synthesis of a wide range of biologically active compounds, including kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and other therapeutic agents. Its ability to undergo regioselective nucleophilic substitution allows for the facile introduction of various functional groups, enabling the generation of diverse chemical libraries for high-throughput screening. The pyridine nitrogen also provides a site for hydrogen bonding, which can be critical for drug-receptor interactions. The versatility of this building block makes it an invaluable tool for medicinal chemists in the quest for novel and more effective therapeutics[15].

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